molecular formula C10H16Cl2N2 B3116586 (R)-3-(Pyrrolidin-2-YL)aniline 2hcl CAS No. 2177258-00-1

(R)-3-(Pyrrolidin-2-YL)aniline 2hcl

Cat. No. B3116586
CAS RN: 2177258-00-1
M. Wt: 235.15 g/mol
InChI Key: GLKASUHDSGOEJJ-YQFADDPSSA-N
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Description

Pyrrolidin-2-yl compounds are a class of organic compounds containing a pyrrolidin-2-yl functional group. This group consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a substituent located at the 2-position .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hetaryl ureas and alcohols. This environmentally friendly technique can yield a wide range of substituted carbamates .


Molecular Structure Analysis

The molecular structure of pyrrolidin-2-yl compounds is characterized by a five-membered ring with four carbon atoms and one nitrogen atom. The substituent at the 2-position can greatly influence the properties of the compound .


Chemical Reactions Analysis

Pyrrolidin-2-yl compounds can participate in a variety of chemical reactions. For instance, they can be used in the synthesis of carbamates through the reaction with hetaryl ureas and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-yl compounds can vary widely depending on the specific compound. Factors that can influence these properties include the nature of the substituent at the 2-position .

Scientific Research Applications

Bonding of Nitrogen-Containing Organic Molecules

A study explored the adsorption of nitrogen-containing organic molecules like pyrrole and aniline on silicon surfaces. It found that molecules like pyrrole and aniline, which are structurally similar to (R)-3-(Pyrrolidin-2-YL)aniline, retain their aromatic character after bonding to silicon surfaces. This property is significant in semiconductor and surface chemistry research (Cao et al., 2001).

Synthesis and Catalytic Applications

In another study, new compounds with structural similarities to (R)-3-(Pyrrolidin-2-YL)aniline were synthesized. These compounds demonstrated potential in catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This shows the relevance of similar structures in catalysis and synthetic chemistry (Thangavel et al., 2017).

Crystal Structure and Theoretical Studies

A research focusing on a compound structurally related to (R)-3-(Pyrrolidin-2-YL)aniline, namely 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealed insights into its crystal structure and intermolecular interactions. This type of study is crucial in understanding the material properties and potential applications in various scientific fields (Krishnan et al., 2021).

Synthesis and Characterization of Derivatives

Research on the synthesis of novel derivatives structurally related to (R)-3-(Pyrrolidin-2-YL)aniline highlights the compound's versatility in organic synthesis. The study on these derivatives can lead to the development of new materials with unique properties (Mogulaiah et al., 2018).

Catalytic Oxidation Studies

A study investigated the catalytic performance of complexes involving structures similar to (R)-3-(Pyrrolidin-2-YL)aniline. These findings underscore the compound's potential role in catalytic processes, especially in oxidation reactions (Thangavel et al., 2016).

Mechanism of Action

The exact mechanism of action would depend on the specific compound and its application. For example, some pyrrolidin-2-yl compounds can act as organocatalysts .

Safety and Hazards

The safety and hazards associated with pyrrolidin-2-yl compounds would depend on the specific compound. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into pyrrolidin-2-yl compounds is ongoing, and these compounds have potential applications in various fields, including organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;;/h1,3-4,7,10,12H,2,5-6,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKASUHDSGOEJJ-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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